molecular formula C19H20FN5OS B2447478 2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide CAS No. 2248476-81-3

2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide

Cat. No. B2447478
M. Wt: 385.46
InChI Key: VIGQUPQZBOMMIM-GFCCVEGCSA-N
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Description

The compound “2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide” is a derivative of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes the compound an interesting subject for medicinal chemistry .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones, which are structurally similar to the compound , can be synthesized by heating thiophene-2-carboxamides in formic acid . This process yields the thieno[3,2-d]pyrimidin-4-ones in excellent yields (80-98%) .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines, including the compound , is simple and attractive for structure–activity-relationship (SAR) studies . The core structure of these compounds is a thieno[3,2-d]pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms .

properties

IUPAC Name

2-fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-12(24-19(26)14-2-6-21-16(20)10-14)13-3-7-25(8-4-13)18-17-15(5-9-27-17)22-11-23-18/h2,5-6,9-13H,3-4,7-8H2,1H3,(H,24,26)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGQUPQZBOMMIM-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=NC=NC3=C2SC=C3)NC(=O)C4=CC(=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCN(CC1)C2=NC=NC3=C2SC=C3)NC(=O)C4=CC(=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide

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